Calcium trifluoromethanesulfonate, also known as calcium triflate, is the calcium salt of the superacid trifluoromethanesulfonic acid. The triflate anion (OTf⁻) is exceptionally stable and weakly coordinating, which imparts key procurement-relevant properties to the salt: high thermal stability, excellent solubility in a range of organic solvents, and mild Lewis acidity. These characteristics position it as a high-performance calcium source for applications where common salts like calcium chloride are unsuitable due to poor solubility or unwanted side reactions.
Substituting Calcium Trifluoromethanesulfonate with seemingly similar salts often leads to process failure or safety hazards. Calcium chloride, while inexpensive, is poorly soluble in many aprotic organic solvents, preventing its use in homogeneous catalysis or non-aqueous electrolyte formulations. Calcium perchlorate (Ca(ClO₄)₂) offers a weakly coordinating anion but poses a significant explosion risk, especially when in contact with organic materials or upon heating, making it a hazardous choice for many applications. Calcium triflate provides the desired weak coordination and high solubility without the severe safety liabilities associated with perchlorates, making it the appropriate choice for reproducible and safe process development.
Calcium trifluoromethanesulfonate exhibits high thermal stability, with a reported melting point of 350 °C and decomposition occurring at even higher temperatures. This contrasts sharply with many common salts used in similar applications. For instance, lanthanide triflate hydrates, often used as Lewis acid catalysts, begin to decompose via dehydration at much lower temperatures (typically starting below 200 °C), and other salts like potassium triflate decompose around 480 °C. This property is critical for high-temperature applications such as melt-phase polymerizations or catalytic reactions that require sustained heat.
| Evidence Dimension | Melting/Decomposition Point |
| Target Compound Data | Melting Point: 350 °C |
| Comparator Or Baseline | Lanthanide Triflate Hydrates: Dehydration/decomposition begins <200 °C. Potassium Triflate: Decomposes ~480 °C. |
| Quantified Difference | Significantly higher thermal stability than hydrated metal triflate catalysts. |
| Conditions | Standard thermogravimetric analysis (TGA) or melting point apparatus. |
Enables use in high-temperature processes where hydrated or less stable salts would decompose, ensuring catalyst integrity and preventing process contamination.
The triflate anion confers excellent solubility in many polar organic solvents, a critical advantage over common inorganic salts like calcium chloride (CaCl₂). While CaCl₂ is highly soluble in water, its solubility in crucial solvents for synthesis and electrochemistry, such as acetone or ethanol, is significantly lower and it is practically insoluble in others like THF. In contrast, calcium triflate's solubility enables the formation of homogeneous solutions, which is essential for reproducible reaction kinetics in catalysis and for formulating high-performance non-aqueous electrolytes.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Soluble in solvents like acetonitrile, THF, and alcohols. |
| Comparator Or Baseline | Calcium Chloride (CaCl₂): Poorly soluble or insoluble in many aprotic organic solvents. |
| Quantified Difference | Qualitatively higher solubility in a broader range of non-aqueous media. |
| Conditions | Room temperature, various polar organic solvents. |
Allows for the creation of homogeneous reaction media and electrolytes, leading to improved process control, higher reaction rates, and better device performance compared to using insoluble or poorly soluble salts.
Calcium triflate serves as an effective, mild Lewis acid catalyst for a variety of organic transformations, including Friedel-Crafts reactions, aldol additions, and ring-opening of epoxides. While benchmark catalysts like Scandium(III) triflate (Sc(OTf)₃) can offer higher activity, they are also significantly more expensive and based on a rare-earth element. In a model allylation reaction, Sc(OTf)₃ gave an 86% yield, while other less acidic triflates showed almost no activity. Calcium triflate provides a balance of useful catalytic activity and lower cost, representing a more sustainable and economical choice for large-scale synthesis where extreme reactivity is not required.
| Evidence Dimension | Catalytic Yield in Allylation Reaction |
| Target Compound Data | Provides good catalytic activity for various reactions (specific yield data varies by reaction). |
| Comparator Or Baseline | Scandium(III) triflate: 86% yield; Less Lewis acidic triflates (e.g., Fe(OTf)₂): ~0% yield. |
| Quantified Difference | Offers effective, though milder, Lewis acidity compared to top-tier rare-earth catalysts like Sc(OTf)₃, but is vastly superior to non-catalytic salts. |
| Conditions | Allylation of 1-phenylethan-1-ol with allyltrimethylsilane, room temperature, 3 hours. |
This compound offers a procurement advantage by delivering solid catalytic performance without the high cost and supply-chain concerns of rare-earth-based catalysts like scandium triflate.
Ideal for industrial or large-scale laboratory synthesis requiring a mild, water-tolerant, and cost-effective Lewis acid. Its effectiveness in promoting reactions like epoxide openings and aldol additions without the expense of rare-earth catalysts makes it a practical choice for process development.
A primary candidate salt for research and development of next-generation calcium-ion batteries. Its high solubility in organic solvents like carbonates and ethers, combined with the electrochemical stability of the triflate anion, is essential for formulating electrolytes capable of reversible calcium plating and stripping.
Suitable for initiating or catalyzing ring-opening polymerizations of cyclic esters (e.g., lactones) and ethers, particularly in high-temperature or bulk (solvent-free) conditions. Its high thermal stability ensures it does not decompose during the process, leading to better control over polymer molecular weight and structure.
Corrosive;Irritant